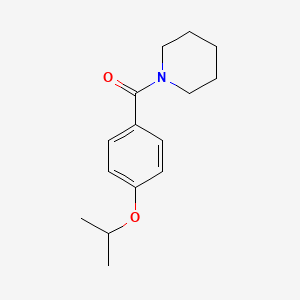![molecular formula C16H17N3O2 B5857455 N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5857455.png)
N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide, also known as PBCI, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. PBCI belongs to the class of imidazolines, which are known to have various biological activities, including antihypertensive, antidiabetic, and anti-inflammatory effects.
Wirkmechanismus
The exact mechanism of action of N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide is not fully understood. However, it is believed to act as an agonist for the imidazoline I1 receptor, which is involved in the regulation of glucose and lipid metabolism. This compound has also been found to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a role in insulin signaling.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide for lab experiments is its specificity for the imidazoline I1 receptor, which allows for targeted studies of its effects on glucose and lipid metabolism. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on glucose and lipid metabolism. Finally, the development of more water-soluble forms of this compound could expand its potential applications in future studies.
Synthesemethoden
N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide can be synthesized through a multi-step process involving the reaction of 3-pyridinecarboxylic acid with 4-phenylbutyric acid chloride in the presence of triethylamine. The resulting intermediate is then treated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N'-[(4-phenylbutanoyl)oxy]-3-pyridinecarboximidamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One of the main areas of research has been its role in the treatment of diabetes. Studies have shown that this compound can improve glucose tolerance and insulin sensitivity in animal models of diabetes. Additionally, this compound has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 4-phenylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-16(14-9-5-11-18-12-14)19-21-15(20)10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11-12H,4,8,10H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOLFRWDFLJPRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)ON=C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCCC(=O)O/N=C(/C2=CN=CC=C2)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)-1-piperazinecarbothioamide](/img/structure/B5857397.png)


![2-[benzyl(3-fluorobenzyl)amino]ethanol](/img/structure/B5857427.png)
![N-{[(2-ethyl-2H-tetrazol-5-yl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5857449.png)

![N-ethyl-2-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5857472.png)
![N'-{3-[(4-bromobenzyl)oxy]-4-methoxybenzylidene}benzenesulfonohydrazide](/img/structure/B5857480.png)
![N'-{[1-(4-bromobenzyl)-1H-indol-3-yl]methylene}-4-tert-butylbenzenesulfonohydrazide](/img/structure/B5857487.png)
![4-chlorobenzaldehyde [7-methyl-2-(methylthio)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-yl]hydrazone](/img/structure/B5857488.png)
